2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5OS/c1-3-22(4-2)15(24)10-25-17-14-9-21-23(16(14)19-11-20-17)13-7-5-6-12(18)8-13/h5-9,11H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVOIBOPPMEXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thiourea and diethylamine under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety serves as a primary reaction site. Under basic conditions, this group undergoes nucleophilic displacement with amines or thiols:
Reaction Example :
-
Conditions : Ethanol, sodium hydroxide, reflux (6–8 hours).
-
Products : Substituted pyrazolo[3,4-d]pyrimidine derivatives with improved solubility profiles .
Oxidation to Sulfone Derivatives
The sulfanyl group oxidizes to sulfone (-SO-) under controlled conditions:
Reaction Example :
-
Conditions : 30% HO in acetic acid, 50–60°C.
-
Impact : Sulfone derivatives show enhanced kinase inhibition (e.g., Src kinase IC < 100 nM) .
Condensation with Carbonyl Compounds
The acetamide side chain participates in condensation reactions:
Reaction Example :
-
Conditions : Ethanol, reflux with aromatic aldehydes/ketones.
-
Applications : Forms intermediates for anticancer agent development.
Cyclization to Thiazole Derivatives
Reaction with α-haloketones or thioureas yields fused thiazole systems:
Reaction Example :
Cross-Coupling Reactions
The 3-chlorophenyl group enables Pd-catalyzed cross-couplings:
Reaction Example :
Hydrolysis of Acetamide
The diethylacetamide group hydrolyzes under acidic/basic conditions:
Reaction Example :
-
Conditions : Concentrated HCl, 12-hour reflux.
-
Applications : Carboxylic acid derivatives serve as precursors for ester/amide prodrugs.
Interaction with Biological Targets
While not a classical reaction, the compound undergoes non-covalent interactions:
-
Kinase Binding : The pyrazolo[3,4-d]pyrimidine scaffold mimics ATP’s adenine, enabling competitive inhibition of kinases (e.g., CDK2, Src) .
-
Structural Modifications : Sulfur oxidation or substitution alters binding affinity by modulating hydrophobic/hydrogen-bonding interactions .
Key Reaction Data Table
This compound’s reactivity underscores its versatility in medicinal chemistry, particularly in kinase inhibitor development. Further studies optimizing reaction conditions and exploring novel transformations (e.g., click chemistry) could enhance its therapeutic potential.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells.
- In vitro Studies : A study demonstrated that certain derivatives exhibited potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Specifically, compound 12b showed IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells, indicating its potential as an anticancer agent .
Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor. Kinases are enzymes that regulate various cellular processes, including cell growth and division, making them critical targets in cancer therapy.
- Targeting p70S6 Kinase : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit serine-threonine kinases such as p70S6K and Akt1, which are involved in signaling pathways that promote tumor growth . These compounds may provide therapeutic benefits in treating immunological and inflammatory diseases.
Case Study 1: EGFR Inhibition
A comprehensive study focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives showed that modifications to the core structure could enhance activity against EGFR. The most promising compound demonstrated significant potency against both wild-type and mutant forms of EGFR, suggesting its potential utility in overcoming resistance seen in some cancers .
Case Study 2: Selectivity and Reactivity
Another research effort explored the synthesis of disubstituted pyrazolo[3,4-d]pyrimidines from dichloropyrimidine precursors. The findings indicated that the introduction of various substituents could selectively enhance reactivity towards specific biological targets, paving the way for tailored therapeutic agents .
Data Table: Summary of Biological Activities
| Compound | Target | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound 12b | EGFR (wild-type) | A549 | 8.21 |
| Compound 12b | EGFR (mutant T790M) | A549 | 0.236 |
| Compound X | p70S6K | HCT-116 | TBD |
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons with analogous compounds:
Key Observations:
Core Structure Influence: Pyrazolo[3,4-d]pyrimidine derivatives (Target, ) exhibit planar heterocyclic cores suitable for targeting ATP-binding pockets in kinases. In contrast, pyrazolo[3,4-b]pyridine analogs () may adopt distinct conformations due to positional isomerism .
Substituent Effects: Electron-withdrawing groups (e.g., -CF3 in 4g, -NO2 in 4h) increase polarity and binding affinity but may reduce cell permeability . Bulky N,N-diethylacetamide in the target compound likely enhances lipophilicity (logP) compared to smaller acetamides (e.g., N-(4-nitrophenyl) in 4h) .
Physicochemical Properties: Melting points correlate with molecular symmetry and intermolecular forces. Fluorinated derivatives () exhibit higher MPs (~300°C) due to rigid chromenone and fluorine substituents . Lower MW compounds () may exhibit better bioavailability but reduced target affinity .
Research Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines () are known kinase inhibitors; the sulfanyl group may modulate selectivity .
- Antimicrobial Activity : N-Substituted acetamides (–5) show promise against resistant pathogens, with substituents dictating efficacy .
Biological Activity
The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenyl substituent and a sulfanyl group, which are critical for its biological activity.
Biological Activity Overview
Pyrazolo[3,4-d]pyrimidines have been extensively studied for their interactions with various biological targets. The specific compound exhibits notable activities, including:
- Adenosine Receptor Modulation : Similar compounds have shown significant affinity for A1 and A2 adenosine receptors, which are implicated in numerous physiological processes. The presence of the 3-chlorophenyl group is particularly influential in enhancing receptor affinity .
- Antitumor Activity : Pyrazole derivatives have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Some studies report that modifications in the pyrazole ring can enhance antitumor potency against specific targets such as BRAF(V600E) and EGFR .
- Antimicrobial Properties : Research indicates that certain pyrazole derivatives possess antimicrobial activity against a range of pathogens. The compound's structural features may contribute to its effectiveness in inhibiting bacterial growth and biofilm formation .
The mechanisms through which 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide exerts its biological effects are multifaceted:
- Inhibition of Kinases : Compounds in this class have been identified as inhibitors of serine-threonine kinases such as p70S6K and Akt-1. These kinases play crucial roles in cell proliferation and survival pathways, making them valuable targets for cancer therapy .
- Oxidative Stress Modulation : Some pyrazole derivatives exhibit antioxidant properties, potentially protecting cells from oxidative damage. This effect can be beneficial in conditions characterized by high oxidative stress levels, including inflammation and cancer .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Adenosine Receptor Affinity : A study demonstrated that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced binding affinity to A1 receptors, with IC50 values indicating potent activity in the low micromolar range .
- Antitumor Efficacy : In vitro assays showed that certain pyrazole derivatives inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The most potent compounds exhibited IC50 values as low as 0.5 µM against MCF-7 breast cancer cells .
- Antimicrobial Activity : A series of synthesized pyrazole derivatives were tested against common bacterial strains, yielding minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. These findings support their potential use as antimicrobial agents in clinical settings .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to facilitate thioether bond formation. Reaction optimization typically involves monitoring temperature (80–120°C) and stoichiometric ratios (1:1.2 molar ratio of pyrimidinone to chloroacetamide). Crystallization or column chromatography is used for purification .
Q. How is the structural conformation of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally analogous compounds (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide), SC-XRD confirms bond lengths (C–S bond ~1.8 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks. Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm sulfanyl and amide groups), and mass spectrometry .
Advanced Research Questions
Q. How can computational methods optimize the reaction yield for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify rate-limiting steps. For example, reaction path searches using software like GRRM or Gaussian can model the nucleophilic substitution mechanism. Machine learning (ML) models trained on experimental datasets (e.g., solvent polarity, temperature) can narrow optimal conditions, reducing trial-and-error experimentation .
Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?
- Methodological Answer : Discrepancies (e.g., unexpected bond angles in XRD vs. NMR coupling constants) may arise from dynamic effects in solution vs. solid-state rigidity. Use variable-temperature NMR to probe conformational flexibility. For sulfanyl-acetamide derivatives, compare SC-XRD data with DFT-optimized geometries to resolve ambiguities. Multi-technique validation (e.g., Raman spectroscopy) is critical .
Q. What strategies improve regioselectivity during functionalization of the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For electrophilic substitutions, introduce directing groups (e.g., –NH₂ at position 4) to activate specific sites. For nucleophilic additions (e.g., sulfanyl groups), steric hindrance from the 3-chlorophenyl moiety can be mitigated using bulky bases (e.g., DBU) to control attack at position 4. Kinetic vs. thermodynamic control studies (via time-resolved HPLC) guide optimization .
Q. How can heterogeneous catalysis enhance scalability in synthesis?
- Methodological Answer : Immobilized catalysts (e.g., Pd/C or zeolites) reduce metal contamination and enable recyclability. For Suzuki couplings on analogous pyrimidines, silica-supported palladium achieves >90% yield with minimal leaching. Design of Experiments (DoE) methodologies (e.g., Box-Behnken) screen variables (catalyst loading, solvent ratio) to maximize efficiency .
Data-Driven and Contradiction Analysis
Q. How to reconcile conflicting bioactivity results across in vitro assays?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line specificity, solvent/DMSO concentration). Normalize data using positive controls (e.g., reference kinase inhibitors for enzyme assays). Meta-analysis of dose-response curves (e.g., IC₅₀ values) across multiple studies identifies outliers. Cross-validate with molecular docking to confirm binding affinity trends .
Q. What statistical approaches validate reproducibility in synthetic protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
